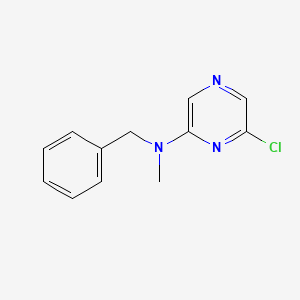

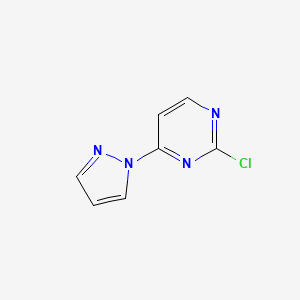

2-クロロ-4-(1H-ピラゾール-1-イル)ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine, also known as 2-chloro-4-pyrazolopyrimidine, is a heterocyclic aromatic compound which has gained increasing attention in recent years due to its potential applications in various scientific fields. 2-Chloro-4-pyrazolopyrimidine has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

科学的研究の応用

医薬品化学

2-クロロ-4-(1H-ピラゾール-1-イル)ピリミジンは、医薬品化学において汎用性の高い足場として機能します。この化合物は、潜在的な治療効果を持つ化合物の合成に利用されます。 例えば、この化合物の誘導体は、合成され、さまざまな細胞株に対する抗腫瘍の可能性について評価されています .

創薬

創薬の分野では、この化合物は貴重な中間体です。これは、潜在的な抗癌剤として研究されているCDK2阻害剤の設計に使用されてきました。 この化合物の構造は、重要な生物活性を持つ新しい薬の発見につながる可能性のある修飾を可能にします .

配位化学

この化合物は、金属中心に結合できる窒素原子の存在により、配位化学において配位子として機能することができます。 このような配位化合物は、その触媒特性について研究したり、金属有機構造体(MOF)の合成に使用したりできます .

有機金属化学

有機金属化学において、2-クロロ-4-(1H-ピラゾール-1-イル)ピリミジンは、有機金属錯体の形成に関与する可能性があります。 これらの錯体は、反応性、安定性、およびさまざまな有機変換における触媒として調査される可能性があります .

合成戦略

2-クロロ-4-(1H-ピラゾール-1-イル)ピリミジンを調製するために、C-H結合官能化および鈴木カップリング反応などのさまざまな合成戦略を採用できます。 これらの方法は、研究におけるさらなる用途のために、目的の置換基を持つ誘導体を生成するために不可欠です .

生物活性

2-クロロ-4-(1H-ピラゾール-1-イル)ピリミジン誘導体の生物活性は、活発な研究分野です。 研究により、特定の誘導体が強力な抗リーシュマニア活性および抗マラリア活性を示すことが示されており、それらはさらなる薬理学的開発のための有望な候補となっています .

分子ドッキング研究

2-クロロ-4-(1H-ピラゾール-1-イル)ピリミジン誘導体の分子ドッキング研究は、それらの生物活性分子の可能性についての洞察を提供することができます。 これらの研究は、化合物と標的タンパク質間の相互作用を理解するのに役立ち、より効果的な薬の設計に役立ちます .

作用機序

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, which suggests that 2-chloro-4-(1h-pyrazol-1-yl)pyrimidine may also interact with specific biological targets .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, suggesting that 2-chloro-4-(1h-pyrazol-1-yl)pyrimidine may also have an impact on certain pathways .

Result of Action

Similar compounds have been found to exert various biological effects, suggesting that 2-chloro-4-(1h-pyrazol-1-yl)pyrimidine may also have significant biological activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .

生化学分析

Biochemical Properties

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation events. Additionally, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions .

Cellular Effects

The effects of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression. It can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization. Furthermore, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can prevent substrate access or alter enzyme conformation, leading to reduced enzymatic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These molecular interactions contribute to the compound’s ability to regulate biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its potency and efficacy. Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies have shown that prolonged exposure to 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, by selectively targeting cancer cells and sparing normal cells. At higher doses, toxic or adverse effects may occur, including damage to normal tissues and organs. Studies have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing toxicity. These findings are crucial for determining safe and effective dosage regimens for potential therapeutic applications .

Metabolic Pathways

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. For example, the compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine can impact its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, nuclear localization may enhance the compound’s ability to modulate gene expression, while mitochondrial localization could affect cellular metabolism and energy production .

特性

IUPAC Name |

2-chloro-4-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-9-4-2-6(11-7)12-5-1-3-10-12/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVDAOQURQRINX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247815-03-7 |

Source

|

| Record name | 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。